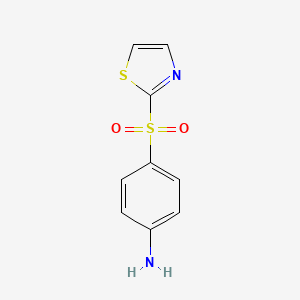

4-Thiazol-2-ylsulphonylaniline

Description

4-Thiazol-2-ylsulphonylaniline is a heterocyclic compound featuring an aniline core substituted with a sulfonyl-linked thiazole moiety. The thiazole ring contributes to aromatic stability and hydrogen-bonding capabilities, making it a candidate for drug design and agrochemical applications .

Properties

Molecular Formula |

C9H8N2O2S2 |

|---|---|

Molecular Weight |

240.3 g/mol |

IUPAC Name |

4-(1,3-thiazol-2-ylsulfonyl)aniline |

InChI |

InChI=1S/C9H8N2O2S2/c10-7-1-3-8(4-2-7)15(12,13)9-11-5-6-14-9/h1-6H,10H2 |

InChI Key |

ZMLMBLYLMRDXOJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1N)S(=O)(=O)C2=NC=CS2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Differences :

- The sulfonyl group in 4-Thiazol-2-ylsulphonylaniline increases polarity and acidity compared to methylamine or methoxy substituents.

- Ionic derivatives like A222052 exhibit higher stability but lower membrane permeability compared to neutral sulfonylaniline .

Comparison with Heterocyclic Variants

Thiadiazole vs. Thiazole Derivatives

1,3,4-Thiadiazole derivatives (e.g., 2-(4-methylphenyl)-5-[...]thiadiazole in ) replace the thiazole ring with a thiadiazole core. Key distinctions:

- Thiadiazoles exhibit broader bioactivity due to increased nitrogen content, which facilitates binding to enzymes like dihydrofolate reductase .

- Sulfonyl groups in 4-Thiazol-2-ylsulphonylaniline may confer selective toxicity against pathogens, as seen in sulfonamide drugs .

Functional Group Analogues

Sulfonyl vs. Sulfanyl Groups

Compounds like 2-(4-methylphenyl)-5-[...]thiadiazole () feature sulfanyl (-S-) linkages instead of sulfonyl (-SO₂-):

- Sulfonyl : Higher polarity, stronger hydrogen-bonding capacity, and improved thermal stability .

- Sulfanyl : Increased lipophilicity, enhancing blood-brain barrier penetration but reducing solubility .

Morpholine-Thiazole Hybrids

4-(Thiazol-2-yl)morpholine () replaces the aniline with a morpholine ring:

- Morpholine : Enhances water solubility and metabolic stability due to its oxygen atom .

- Safety Profile : Morpholine derivatives require stringent handling (e.g., face shields, gloves) due to irritancy risks , whereas sulfonylaniline’s hazards remain less documented but likely demand similar precautions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.